Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its multiple functional groups, including ester, amide, and ether groups, as well as its fluorinated alkyl chains, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethyl Ester: The initial step involves the esterification of 2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Fluorinated Alkyl Chain:
Amide Bond Formation: The amide bond is formed by reacting the intermediate with 2-ethoxyphenyl isocyanate under controlled conditions.
Final Assembly: The final step involves the coupling of the intermediate with 3-methoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated chains and multiple functional groups make it suitable for developing advanced materials with unique properties such as hydrophobicity and thermal stability.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{4-[(2-{[(2-methoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2-{4-[(2-{[(2-chlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate
Uniqueness
The uniqueness of Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate lies in its specific combination of functional groups and fluorinated chains. This combination imparts unique chemical properties such as increased hydrophobicity, thermal stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H23F9N2O6 |
---|---|
Molecular Weight |
606.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C24H23F9N2O6/c1-4-40-16-9-7-6-8-14(16)18(36)35-21(23(28,29)30,24(31,32)33)34-15-11-10-13(12-17(15)39-3)20(38,22(25,26)27)19(37)41-5-2/h6-12,34,38H,4-5H2,1-3H3,(H,35,36) |
InChI Key |
KPBHWSLEACNTPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=C(C=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O)OC |
Origin of Product |
United States |
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